![molecular formula C24H28N2O2 B2366407 1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol CAS No. 93547-63-8](/img/structure/B2366407.png)
1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as naftopidil , has a molecular formula of C24H28N2O3 and a molecular weight of 392.5 . It is also referred to as 1-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring substituted with a 2-methylphenyl group at one nitrogen and a 3-(2-naphthyloxy)propan-2-ol group at the other .Physical and Chemical Properties Analysis
This compound has a molecular weight of 392.5 .Applications De Recherche Scientifique
Novel Synthetic Approaches and Chemical Properties
1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol has been a focus in synthetic chemistry for generating new compounds with potential therapeutic applications. For instance, research by Csütörtöki et al. (2012) detailed the synthesis of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, showcasing the compound's utility in creating diastereopure forms through a full conformational study supported by NMR spectroscopy and molecular modelling (Csütörtöki et al., 2012).
Pharmacological Evaluations and Drug Delivery
The compound's derivatives have been evaluated for various pharmacological activities. A study by Rautio et al. (2000) synthesized and evaluated novel morpholinyl- and methylpiperazinylacyloxyalkyl esters for topical drug delivery as potential prodrugs of naproxen, indicating the versatility of the compound's structure in enhancing drug solubility and permeability (Rautio et al., 2000).
Therapeutic Potential and Mechanism of Action
Significant attention has been given to understanding the therapeutic potential and mechanism of action of this compound and its derivatives. Uta et al. (2018) investigated the effects of high concentrations of Naftopidil on dorsal root-evoked excitatory synaptic transmissions, highlighting the compound's potential to modulate neurological pathways and contribute to the suppression of the micturition reflex (Uta et al., 2018).
Anticancer Activity
Further research identified derivatives of this compound as potential anti-cancer agents. Shimizu et al. (2019) found a metabolite of naftopidil to exhibit selective toxicity between normal and cancer cells, providing insights into the compound's application in cancer therapy (Shimizu et al., 2019).
Propriétés
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-19-6-2-5-9-24(19)26-14-12-25(13-15-26)17-22(27)18-28-23-11-10-20-7-3-4-8-21(20)16-23/h2-11,16,22,27H,12-15,17-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDORBWAPHSQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/no-structure.png)
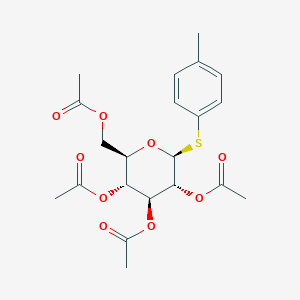
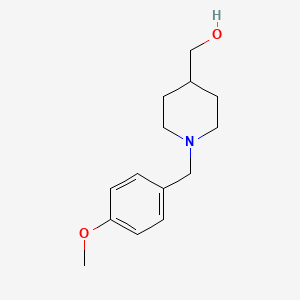
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide](/img/structure/B2366331.png)
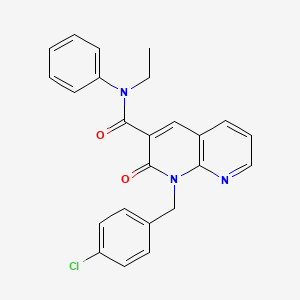
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2366334.png)
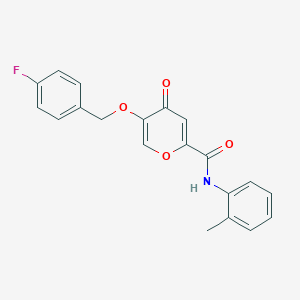
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2366337.png)
![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)
![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)
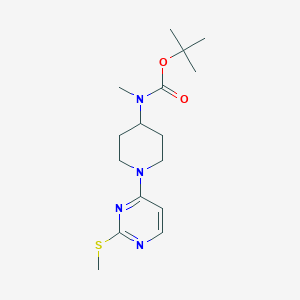
![N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide](/img/structure/B2366347.png)
